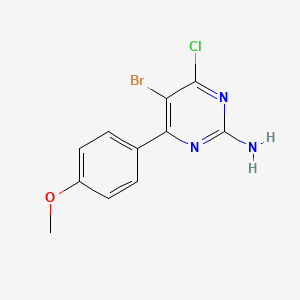
5-Bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the protodeboronation of pinacol boronic esters is a method used in the synthesis of related compounds . Another method involves the use of 2-aminopyridine, p-TSA, and 1-butylpyridinium bromide in a Schlenk tube .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule. The structure of similar compounds can be found in various databases .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, the protodeboronation of pinacol boronic esters is a reaction that has been reported . Other reactions include the Suzuki–Miyaura-coupling and various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For similar compounds, properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume have been reported .Scientific Research Applications
Antiviral Activity of Pyrimidine Derivatives
Research by Hocková et al. (2003) delves into the synthesis of pyrimidine derivatives, emphasizing their potential antiviral activities. The study highlighted the preparation of 2,4-diamino-6-hydroxypyrimidines with various substitutions, including the synthesis of 5-bromo- and 5-chloro-derivatives through reactions with elemental bromine and chlorination. These compounds exhibited marked inhibitory activity against retroviruses, suggesting their potential as antiretroviral agents. The derivatives displayed significant inhibition of retrovirus replication in cell culture, comparing favorably with reference drugs like adefovir and tenofovir, yet without observable toxicity at certain concentrations (Hocková et al., 2003).
Crystal Structure and Anticancer Activity
Another study by Lu Jiu-fu et al. (2015) synthesized and characterized the crystal structure of a pyrimidine derivative, demonstrating its moderate anticancer activity. This research illustrates the potential of such compounds in the development of new anticancer agents, providing a foundation for further exploration of their therapeutic applications (Lu Jiu-fu et al., 2015).
Synthesis and Applications in Chemical and Pharmaceutical Fields
Shan Hou et al. (2016) focused on the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate for various pharmaceutical and chemical applications. The study highlights the compound's role in synthesizing derivatives with potential activity, demonstrating the versatility and importance of pyrimidine derivatives in drug development and chemical synthesis (Shan Hou et al., 2016).
Antimicrobial Activity of Pyrimidine Derivatives
Research by Mallikarjunaswamy et al. (2017) synthesized a series of pyrimidine derivatives showing significant in vitro antimicrobial activity. These findings suggest the potential of pyrimidine compounds in developing new antimicrobial agents, contributing to the fight against microbial resistance (Mallikarjunaswamy et al., 2017).
Mechanism of Action
The mechanism of action of similar compounds has been studied in the context of their anticancer properties. For example, one derivative selectively inhibited Aurora kinase A (AURKA) activity, causing the accumulation of the G2/M phase of the cell cycle and triggering the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-4-chloro-6-(4-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O/c1-17-7-4-2-6(3-5-7)9-8(12)10(13)16-11(14)15-9/h2-5H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLMIVNFYCDMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




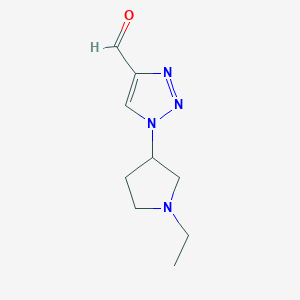
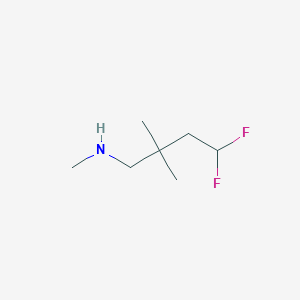
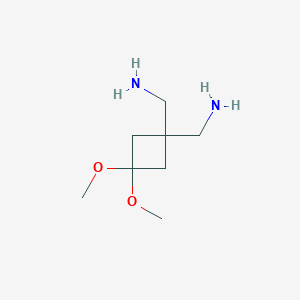
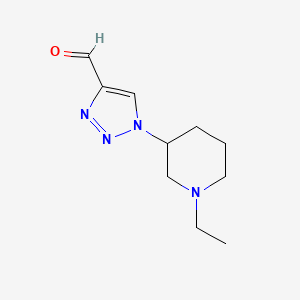
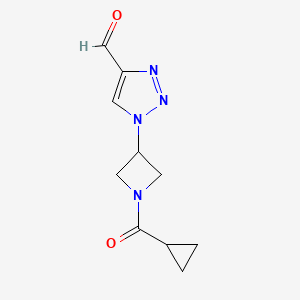
![N-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1492654.png)
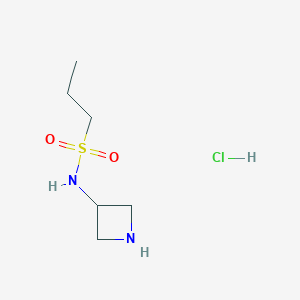
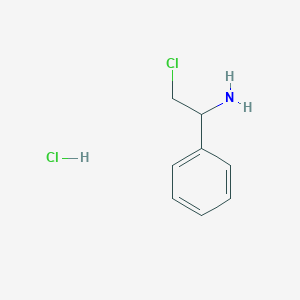
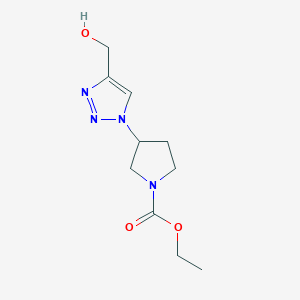
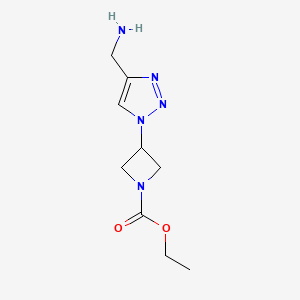
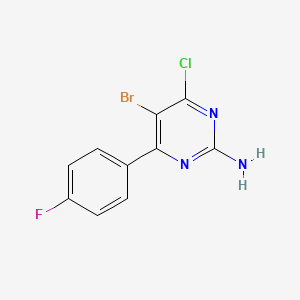

![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)